beta-Solamarine
Overview
Description
Beta-Solamarine is a steroid saponin . It is a natural product found in Solanum species such as Solanum dulcamara L., a plant widely used in folk medicine for treating cancers and warts .
Synthesis Analysis
The biosynthetic pathway of potato solanidanes diverged from that of spirosolanes due to the evolution of a dioxygenase . A 2-oxoglutarate dependent dioxygenase, designated as DPS (Dioxygenase for Potato Solanidane synthesis), is a key enzyme for solanidane glycoalkaloid biosynthesis in potato .Molecular Structure Analysis
The molecular formula of beta-Solamarine is C45H73NO15 . The molecular weight is 868.1 g/mol .Chemical Reactions Analysis
Beta-Solamarine shows tumor-inhibitory activity against Sarcoma 180 in mice . The inhibitor prohexadione during the α-solamarine 7 feeding assay caused the suppression of the conversion of α-solamarine to α-solanine 9 in a dose-dependent manner .Physical And Chemical Properties Analysis
Beta-Solamarine is a steroid saponin . More detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Pharmacology
Beta-Solamarine: has been studied for its potential in treating hepatocellular carcinoma (HCC) . It’s shown to induce apoptosis and autophagy in HCC cells, potentially through the inhibition of the LIF/miR-192-5p/CYR61/Akt signaling pathways . This suggests a role for beta-Solamarine as a candidate drug in future HCC therapeutics.
Agriculture
In agriculture, beta-Solamarine is of interest due to its presence in plants like Solanum tuberosum (potato). It’s part of the steroidal glycoalkaloids that serve as a chemical protectant against plant pathogens and herbivores. However, due to its toxic nature, controlling its levels is crucial for the quality and marketability of crops .
Biochemistry
Biochemically, beta-Solamarine is involved in the biosynthetic pathway of solanidane glycoalkaloids. A key enzyme identified, DPS (Dioxygenase for Potato Solanidane synthesis) , catalyzes the ring-rearrangement from spirosolane to solanidane, which is crucial for the biosynthesis of compounds like beta-Solamarine in potatoes .
Food Science
Beta-Solamarine’s role in food science is significant due to its impact on the nutritional quality of foods. As a component of the steroidal glycoalkaloids found in staple crops like potatoes and tomatoes, it’s associated with bitterness and toxicity. Its levels must be managed to ensure food safety .
Environmental Science
Environmental studies have highlighted the importance of beta-Solamarine in the context of plant adaptation to the environment. Its role as a chemical protectant helps plants survive against various environmental stresses, including microbial attacks and herbivory .
Material Science
While there’s limited direct information on beta-Solamarine in material science, its structural properties as a steroidal alkaloid could be of interest for the development of bioactive materials, especially those derived from natural compounds with potential therapeutic applications .
Clinical Research
Beta-Solamarine is being explored in clinical research for its therapeutic potential. Studies have reported its pharmacological benefits, including antibiotic, antiviral, and anti-inflammatory effects. The challenge lies in translating these findings into clinical development .
Toxicology
In toxicology, the focus is on understanding the adverse effects of beta-Solamarine. Due to its presence in food crops, its antinutritional properties can negatively affect the quality and safety of foods. Research aims to mitigate these effects while preserving its protective roles in plants .
Mechanism of Action
Target of Action
Beta-Solamarine, a steroidal alkaloid, has been found to interact with several targets in the body. The primary targets include Leukemia Inhibitory Factor (LIF) , microRNA-192-5p (miR-192-5p) , Cysteine-rich angiogenic inducer 61 (CYR61) , and Protein kinase B (Akt) . These targets play crucial roles in various cellular processes, including cell proliferation, apoptosis, and autophagy .
Mode of Action
Beta-Solamarine exerts its effects by interacting with its targets and inducing changes in cellular processes. It inhibits the proliferation of hepatocellular carcinoma (HCC) cells and effectively induces HCC cell apoptosis and autophagy . Mechanistically, the oncogenic factor LIF is aberrantly elevated in HCC tissues and down-regulated by Beta-Solamarine in HCC cells . The overexpression of LIF could restore the anti-HCC effects of Beta-Solamarine via the miR-192-5p/CYR61/Akt signaling pathways .
Biochemical Pathways
Beta-Solamarine affects several biochemical pathways. The most significant one is the LIF/miR-192-5p/CYR61/Akt signaling pathway . By inhibiting this pathway, Beta-Solamarine induces apoptosis and autophagy in hepatocellular carcinoma cells . Other pathways that interact with Beta-Solamarine include apoptosis, platinum drug resistance, and programmed cell death .
Result of Action
The molecular and cellular effects of Beta-Solamarine’s action are significant. It has been shown to decrease the viability and proliferation of HCC cells, increase the apoptotic and autophagic ratio, and slow tumor growth . In addition, it promotes apoptosis and autophagy in vivo .
Future Directions
properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'S,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H73NO15/c1-19-9-14-45(46-17-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(53)34(51)32(49)22(4)56-41)37(54)38(29(18-47)58-42)59-40-35(52)33(50)31(48)21(3)55-40/h7,19-22,24-42,46-54H,8-18H2,1-6H3/t19-,20-,21-,22-,24-,25+,26-,27-,28-,29+,30-,31-,32-,33+,34+,35+,36+,37-,38+,39+,40-,41-,42+,43-,44-,45-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWUSSKCCUMJHO-SXCAMOPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H73NO15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601104299 | |
Record name | (3β,22β,25S)-Spirosol-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→4)]-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601104299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
868.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Solamarine | |
CAS RN |
3671-38-3 | |
Record name | (3β,22β,25S)-Spirosol-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→4)]-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3671-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Solamarine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3β,22β,25S)-Spirosol-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→4)]-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601104299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Beta-Solamarine and what is its known biological activity?
A1: Beta-Solamarine is a natural compound found in Solanum dulcamara (bittersweet nightshade), a plant traditionally used for treating cancers and warts. Research shows that Beta-Solamarine exhibits tumor-inhibitory activity against Sarcoma 180 in mice. [] This suggests potential anti-cancer properties, although further research is needed to fully understand its mechanisms and efficacy.
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